Atropisomerism: Restricted C–N Rotation Confers Unique Chiral Properties Absent in N-Phenyl Analog
The ortho-tolyl substituent creates sufficient steric congestion with the 2- and 5-methyl groups on the pyrrole ring to hinder rotation about the C(sp²)–N bond, generating stable atropisomers. In the seminal study by Vorkapić-Furač et al., the target compound (designated as compound 6 in the series) was demonstrated to exhibit restricted rotation, with its enantiomers separable by liquid chromatography on triacetylcellulose [1]. In contrast, the N-phenyl analog (CAS 83-18-1) lacks the ortho-substituent and exhibits free rotation, existing as a single rapidly interconverting conformational ensemble . The barrier to partial rotation about the C–N bond in compound 6 was determined by variable temperature ¹H NMR spectroscopy and thermal racemization studies [1].
| Evidence Dimension | Barrier to C–N bond rotation |
|---|---|
| Target Compound Data | Restricted rotation; enantiomers separable; barrier determined experimentally |
| Comparator Or Baseline | 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde (CAS 83-18-1): Free rotation, no atropisomerism |
| Quantified Difference | Qualitative difference: atropisomers present vs absent (quantitative barrier not available in abstract) |
| Conditions | Variable temperature ¹H NMR spectroscopy, liquid chromatography on triacetylcellulose |
Why This Matters
The presence of stable atropisomers enables chiral resolution and the study of stereospecific biological interactions, a capability not offered by the N-phenyl analog, making this compound valuable for enantioselective synthesis and chiral probe development.
- [1] Vorkapić-Furač, J.; Mintas, M.; Burgemeister, T.; Mannschreck, A. Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization. J. Chem. Soc., Perkin Trans. 2 1989, 713-717. View Source
